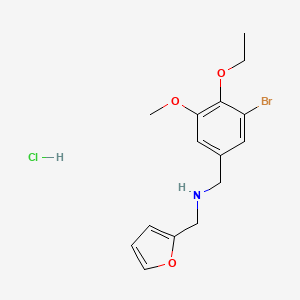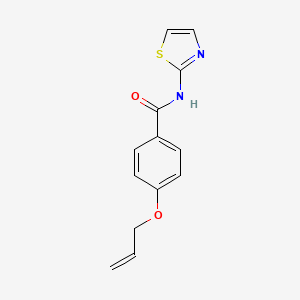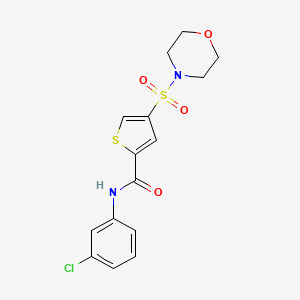
(3-bromo-4-ethoxy-5-methoxybenzyl)(2-furylmethyl)amine hydrochloride
描述
(3-bromo-4-ethoxy-5-methoxybenzyl)(2-furylmethyl)amine hydrochloride, also known as BEMFA, is a chemical compound that has been widely studied for its potential use in scientific research. BEMFA is a derivative of benzylamine and furfuryl alcohol that has been synthesized through a multi-step process. In
作用机制
The mechanism of action of (3-bromo-4-ethoxy-5-methoxybenzyl)(2-furylmethyl)amine hydrochloride involves its binding to TAARs, which activates downstream signaling pathways. This compound has been shown to activate TAAR1, which leads to the activation of adenylate cyclase and the production of cyclic adenosine monophosphate (cAMP). The activation of TAAR1 by this compound has been shown to modulate the release of neurotransmitters, including dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce hyperthermia. This compound has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant-like effects.
实验室实验的优点和局限性
(3-bromo-4-ethoxy-5-methoxybenzyl)(2-furylmethyl)amine hydrochloride has several advantages for use in laboratory experiments. It has a high affinity for TAARs and is selective for TAAR1, which allows for the study of the specific effects of TAAR1 activation. This compound is also stable and can be easily synthesized in high purity. However, this compound has several limitations, including its potential toxicity and the need for further research to fully understand its effects and mechanisms of action.
未来方向
There are several future directions for research on (3-bromo-4-ethoxy-5-methoxybenzyl)(2-furylmethyl)amine hydrochloride. One area of interest is the potential use of this compound as a tool for studying the role of TAARs in physiological processes. This compound could also be used to study the effects of TAAR1 activation on neurotransmitter release and behavior. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to optimize its use in laboratory experiments.
In conclusion, this compound is a chemical compound that has been widely studied for its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. This compound has the potential to be a valuable tool for studying the role of TAARs in physiological processes and for understanding the effects of TAAR1 activation on neurotransmitter release and behavior.
科学研究应用
(3-bromo-4-ethoxy-5-methoxybenzyl)(2-furylmethyl)amine hydrochloride has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to selectively bind to trace amine-associated receptors (TAARs), which are G protein-coupled receptors that are expressed in the brain and other tissues. TAARs have been implicated in a range of physiological processes, including the regulation of mood, behavior, and metabolism.
属性
IUPAC Name |
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3.ClH/c1-3-19-15-13(16)7-11(8-14(15)18-2)9-17-10-12-5-4-6-20-12;/h4-8,17H,3,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKYEPFZDGWRJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)CNCC2=CC=CO2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methoxy-4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403791.png)
![N-benzyl-2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}acetamide](/img/structure/B4403796.png)

![2-(4-chlorophenyl)-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4403820.png)
![1-{2-[2-(3-methyl-1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4403825.png)
![N-cyclopropyl-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4403827.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]pentanamide](/img/structure/B4403836.png)
![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4403850.png)


![2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}-N-cyclopropylacetamide](/img/structure/B4403871.png)

![2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4403884.png)
![4-[2-(4-isopropoxyphenoxy)ethyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4403891.png)